molecular formula C9H13NO3 B13478350 Ethyl 5-[(methylamino)methyl]furan-2-carboxylate

Ethyl 5-[(methylamino)methyl]furan-2-carboxylate

Cat. No.: B13478350
M. Wt: 183.20 g/mol
InChI Key: LQNXLSZLKQAXMM-UHFFFAOYSA-N
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Description

Ethyl 5-[(methylamino)methyl]furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with an ethyl ester group and a methylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(methylamino)methyl]furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of furan-2-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate can then be reacted with methylamine to introduce the methylamino methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(methylamino)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methylamino methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Ethyl 5-[(methylamino)methyl]furan-2-carbinol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[(methylamino)methyl]furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-[(methylamino)methyl]furan-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the methylamino methyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(aminomethyl)furan-2-carboxylate
  • Methyl 5-[(methylamino)methyl]furan-2-carboxylate
  • Ethyl 5-[(dimethylamino)methyl]furan-2-carboxylate

Uniqueness

This compound is unique due to the presence of both an ethyl ester group and a methylamino methyl group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 5-(methylaminomethyl)furan-2-carboxylate

InChI

InChI=1S/C9H13NO3/c1-3-12-9(11)8-5-4-7(13-8)6-10-2/h4-5,10H,3,6H2,1-2H3

InChI Key

LQNXLSZLKQAXMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC

Origin of Product

United States

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